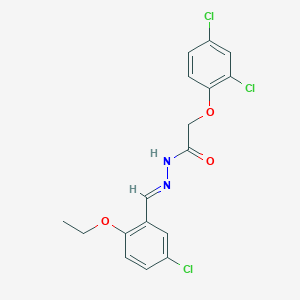![molecular formula C22H26ClN3O5S B298247 ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)
ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate, commonly known as CBP-307, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
CBP-307 exerts its pharmacological effects by selectively inhibiting PDE4 isoforms, particularly PDE4D and PDE4B, which are highly expressed in various tissues and cells. PDE4 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular signaling pathways. This, in turn, leads to downstream effects such as inhibition of pro-inflammatory cytokine production, activation of anti-inflammatory pathways, and regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBP-307 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. Additionally, CBP-307 has been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes and obesity.
実験室実験の利点と制限
CBP-307 has several advantages as a research tool for studying cellular signaling pathways and disease mechanisms. It is a highly selective and potent inhibitor of PDE4 isoforms, which allows for precise modulation of cellular processes. Additionally, CBP-307 has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, like any other research tool, CBP-307 has certain limitations such as potential off-target effects and limited solubility in aqueous solutions.
将来の方向性
CBP-307 has shown promising results in preclinical studies, and several potential therapeutic applications have been proposed. Future research should focus on further elucidating the molecular mechanisms of CBP-307 action, as well as its potential use in clinical settings. Additionally, the development of more potent and selective PDE4 inhibitors based on the CBP-307 scaffold could lead to the discovery of new drugs for various diseases. Lastly, the identification of biomarkers that predict response to CBP-307 treatment could help in patient selection and personalized medicine.
合成法
The synthesis of CBP-307 involves the reaction of piperazine-1-carboxylic acid with N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain CBP-307 in high yield and purity.
科学的研究の応用
CBP-307 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and obesity. It has been shown to inhibit the activity of a key enzyme called phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cellular signaling pathways. By inhibiting PDE4, CBP-307 can modulate various cellular processes such as inflammation, immune response, and energy metabolism.
特性
製品名 |
ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate |
|---|---|
分子式 |
C22H26ClN3O5S |
分子量 |
480 g/mol |
IUPAC名 |
ethyl 4-[2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26ClN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 |
InChIキー |
SJUIEJCZTWSYJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)